3-Ethoxycyclobutane-1-thiol
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Overview
Description
3-Ethoxycyclobutane-1-thiol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-thiol typically involves the reaction of cyclobutyl halides with thiol reagents under nucleophilic substitution conditions. One common method is the reaction of cyclobutyl bromide with sodium ethylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycyclobutane-1-thiol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution: Sodium ethylthiolate, dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Ethoxycyclobutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxycyclobutane-1-thiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with electrophilic centers in biological molecules. This compound can modulate the activity of enzymes and proteins by forming disulfide bonds, thereby affecting cellular processes such as signal transduction and oxidative stress response .
Comparison with Similar Compounds
Cyclobutane-1-thiol: Lacks the ethoxy group, making it less versatile in synthetic applications.
3-Methoxycyclobutane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Cyclobutane-1,1-dithiol: Contains two thiol groups, offering different reactivity and potential for forming cross-linked structures.
Uniqueness: 3-Ethoxycyclobutane-1-thiol is unique due to the presence of both an ethoxy group and a thiol group on the cyclobutane ring. This combination provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethoxycyclobutane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-2-7-5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
YSMSYXVJFIMZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)S |
Origin of Product |
United States |
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